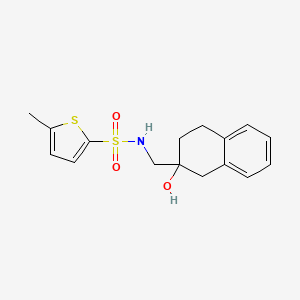
5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are prevalent in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions with various functional groups. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, often involving multiple rings and functional groups. For example, the structure of 1,6-benzodiazocinone was characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and HRMS .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, the synthesis of 1,6-benzodiazocinone involved a one-step, two-component reaction between 1-methylbenzimidazole and benzoylindolyl-3-acetylene .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, they are often crystalline and can have specific odors .
Scientific Research Applications
Anticancer Potential
One significant area of research is the exploration of indole and imidazolidinone derivatives as potential anticancer agents. For instance, compounds similar to 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate have been synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines. Notably, certain analogs have demonstrated potent growth inhibition and significant cytotoxicity against specific cancer cells, like melanoma and ovarian cancer cells, making them promising leads for further antitumor agent development (Penthala, Yerramreddy, & Crooks, 2011).
Antimicrobial and Antioxidant Activities
Research has also delved into the synthesis of derivatives of indole and imidazolidinone for potential antimicrobial and antioxidant applications. Studies have found that certain synthesized compounds exhibit promising antibacterial, antifungal, and antioxidant activities. This research suggests potential for these compounds in the development of new antimicrobial and antioxidant agents (Saundane, Verma, & Katkar, 2013).
Molecular Structure and Docking Studies
Molecular docking studies and structural analysis of these compounds have been conducted to better understand their potential biological activities. These studies include exploring the interactions of these compounds with various biological targets, thereby providing insights into their mechanisms of action and potential therapeutic applications (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).
Synthesis and Characterization
Furthermore, the synthesis and characterization of these compounds have been a focal point of research. The structural elucidation through spectral studies and elemental analysis is crucial in understanding their chemical properties and potential as pharmaceutical agents (Karanewsky, Arthur, Liu, Chi, Ida, & Markison, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C2H2O4/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11;3-1(4)2(5)6/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHEFDARUVRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)
![3-[(2-Bromoacetyl)amino]benzamide](/img/structure/B2401353.png)
![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)
